molecular formula C18H20N2O2S B250178 N-mesityl-N'-(2-methoxybenzoyl)thiourea

N-mesityl-N'-(2-methoxybenzoyl)thiourea

Cat. No.: B250178
M. Wt: 328.4 g/mol
InChI Key: AWSLMPWOJNRILU-UHFFFAOYSA-N
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Description

N-Mesityl-N'-(2-methoxybenzoyl)thiourea is a disubstituted thiourea derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 2-methoxybenzoyl moiety. Thioureas are sulfur-containing analogs of urea, renowned for their diverse applications in medicinal chemistry, catalysis, and materials science . The compound’s structure combines electron-donating (methoxy) and sterically bulky (mesityl) groups, which influence its physicochemical and biological properties.

The title compound’s methoxy and mesityl substituents may enhance lipophilicity and receptor binding compared to simpler thioureas.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C18H20N2O2S/c1-11-9-12(2)16(13(3)10-11)19-18(23)20-17(21)14-7-5-6-8-15(14)22-4/h5-10H,1-4H3,(H2,19,20,21,23)

InChI Key

AWSLMPWOJNRILU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-N’-(2-methoxybenzoyl)thiourea typically involves the reaction of mesityl isothiocyanate with 2

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

The biological and chemical behavior of thioureas is highly substituent-dependent. Key analogs include:

Compound Name Substituents (R1/R2) Key Properties Source
N-Benzoyl-N'-phenylthiourea (BFTU) Benzoyl/Phenyl Insoluble in water; EGFR inhibition
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl/3-Methoxyphenyl Improved halogen-bonding interactions
N-(4-Nitrobenzoyl)-N'-4-cyanophenylthiourea 4-Nitrobenzoyl/4-Cyanophenyl Electroactive (reduction at -0.75 V)
N-(2-Chlorophenyl)-N'-(4-methoxybenzoyl)thiourea 2-Chlorophenyl/4-Methoxybenzoyl Similar crystal packing to title compound
  • Mesityl Group : The bulky mesityl substituent in the title compound likely enhances steric hindrance, reducing intermolecular interactions and improving solubility in organic solvents compared to phenyl or benzoyl analogs .
  • Methoxy vs. Halogen Substituents : Methoxy groups enhance electron density and hydrogen-bonding capacity, whereas chloro or nitro groups increase electrophilicity and redox activity .

Spectroscopic Properties

Key spectroscopic data for thiourea derivatives:

Compound Type IR C=S Stretch (cm⁻¹) ¹H-NMR (NH Signal, ppm) Source
General Thioureas 1096 10.5–12.0 (broad)
N-Benzoyl-N'-phenylthiourea 1096 11.2 (s, NH)
Urea Derivatives N/A (C=O at ~1700) 8.5–9.5 (broad)

The title compound’s IR spectrum is expected to show a C=S stretch near 1096 cm⁻¹, while its NH protons would resonate as broad singlets around 11 ppm, consistent with thiourea derivatives .

Electrochemical Behavior

Cyclic voltammetry (CV) studies on nitro- and cyano-substituted thioureas reveal distinct redox potentials:

  • Nitro Group : Reduction at -0.75 V vs. Ag/AgCl, useful for electrochemical sensing .
  • Cyano Group: Stabilizes radical intermediates, enabling catalytic applications . While data for the title compound is unavailable, its methoxy group may lower reduction potentials compared to nitro analogs.

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